![molecular formula C14H20N4O4S B2918463 1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide CAS No. 1428380-03-3](/img/structure/B2918463.png)
1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development for Dyslipidemia
This compound has been identified as a potential candidate in the development of drugs targeting dyslipidemia. It is structurally similar to compounds that have shown high selectivity as thyroid hormone receptor β agonists . These agonists are in clinical trials and have shown promise in treating dyslipidemia, a condition characterized by abnormal amounts of lipids in the blood.
Anti-inflammatory Activity
Analogues of this compound have demonstrated significant anti-inflammatory activity. They have been effective in decreasing the release of pro-inflammatory cytokines like TNF-α and IL-6 in both mouse and human cell lines . This suggests potential applications in the treatment of conditions associated with chronic inflammation.
Treatment of Acute Lung Injury and Sepsis
The compound’s analogues have been studied for their protective effects against acute lung injury (ALI) and sepsis . These are serious conditions with high mortality rates, and the compound’s ability to inhibit the JNK2-NF-κB/MAPK pathway presents a novel approach to treatment.
JNK2 Inhibition
The compound has a new molecular skeleton that can target JNK2, a protein kinase involved in stress signaling . Inhibiting JNK2 could be a new strategy for treating diseases where the JNK pathway is implicated, such as neurodegenerative diseases and cancer.
Pharmacokinetic Properties
Research into the pharmacokinetic properties of this compound’s analogues has shown good bioavailability, which is crucial for the effectiveness of any drug . This indicates that the compound could be developed into a medication that is efficiently absorbed and utilized by the body.
Synthesis of Tropane Alkaloids
The compound’s structure is conducive to the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological effects . The enantioselective construction of related scaffolds is an area of interest in medicinal chemistry.
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c19-13-3-1-7-16-18(13)8-2-6-15-14(20)11-9-17(10-11)23(21,22)12-4-5-12/h1,3,7,11-12H,2,4-6,8-10H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUMNTWXORHJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.